2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate involves multiple steps. One common method involves the condensation of dienone with 3,4-diaminotoluene under reflux conditions in ethanol. The reaction mixture is then purified by chromatography on silica gel . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxo group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxo and aromatic groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate include:
2-(4-methylphenyl)-2-oxoethylidene-1,4-dihydroquinoxaline: This compound shares the oxoethyl and aromatic groups but has a different core structure.
4-(4-methylphenyl)-2,2’6’,2’'-terpyridine: This compound has a similar aromatic structure but differs in its coordination chemistry applications
Properties
Molecular Formula |
C25H27NO5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-methylbutanoate |
InChI |
InChI=1S/C25H27NO5/c1-12(2)22(25(30)31-11-19(27)14-6-4-13(3)5-7-14)26-23(28)20-15-8-9-16(18-10-17(15)18)21(20)24(26)29/h4-9,12,15-18,20-22H,10-11H2,1-3H3 |
InChI Key |
LCTXSWVICRZEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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